3-Methoxy-5-nitropyridin-4-amine
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Overview
Description
3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
This compound is a derivative of nitropyridine, which is known to have various biological activities . .
Biochemical Pathways
Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines
Result of Action
Given its structural similarity to other nitropyridines, it may share some of their biological activities . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
The synthesis of 3-Methoxy-5-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion . This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . Further substitution reactions with ammonia and amines can be used to introduce the methoxy and amino groups .
Chemical Reactions Analysis
3-Methoxy-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid in ethanol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents and conditions used in these reactions include iron, acetic acid, ethanol, and various amines . Major products formed from these reactions include 3-nitropyridine derivatives and substituted pyridines .
Scientific Research Applications
3-Methoxy-5-nitropyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-5-nitropyridin-4-amine can be compared with other nitropyridine derivatives, such as:
3-Nitropyridine: Similar in structure but lacks the methoxy and amino groups.
4-Aminopyridine: Contains an amino group but lacks the nitro and methoxy groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the methoxy and amino groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-methoxy-5-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJYKJWWPPVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563739 |
Source
|
Record name | 3-Methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-39-2 |
Source
|
Record name | 3-Methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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